molecular formula C6H3BrN2S B1291557 7-Bromothieno[3,2-d]pyrimidine CAS No. 21586-25-4

7-Bromothieno[3,2-d]pyrimidine

Cat. No. B1291557
CAS RN: 21586-25-4
M. Wt: 215.07 g/mol
InChI Key: PDQOYFDDMSKPQP-UHFFFAOYSA-N
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Description

7-Bromothieno[3,2-d]pyrimidine is an organic compound that belongs to the class of piperazine derivatives . It inhibits the activity of tyrosine kinases, which are enzymes that control cell growth and division . This compound has been synthesized for use as an anti-cancer agent .


Synthesis Analysis

There are numerous methods for the synthesis of pyrimidines . An oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines . Activation of acetophenone-formamide conjugates enables the synthesis of 4-arylpyrimidines .


Molecular Structure Analysis

The molecular formula of 7-Bromothieno[3,2-d]pyrimidine is C6H3BrN2S . The SMILES string representation is BrC1=CSC2=CN=CN=C21 .


Physical And Chemical Properties Analysis

The physical form of 7-Bromothieno[3,2-d]pyrimidine is solid . The molecular weight is 215.07 g/mol .

Scientific Research Applications

Anticancer Research

7-Bromothieno[3,2-d]pyrimidine: has shown promise in anticancer research due to its ability to inhibit tyrosine kinases . These enzymes are pivotal in cell growth and division, and their dysregulation is often linked to cancer progression. Specifically, this compound has been effective against the BCR-ABL tyrosine kinase in chronic myeloid leukemia cells, offering a potential pathway for therapeutic intervention .

Drug Discovery

As a versatile building block, 7-Bromothieno[3,2-d]pyrimidine is utilized in the synthesis of various drug molecules. Its structural diversity allows for the creation of compounds with potential antimicrobial, antimalarial, antiviral, antileishmanial, anti-inflammatory, analgesic, anticonvulsant, antihypertensive, and antioxidant properties .

Central Nervous System (CNS) Agents

The pyrimidine scaffold, to which 7-Bromothieno[3,2-d]pyrimidine belongs, is critical in developing CNS-active agents. These include potential treatments for neurological disorders, acting as calcium channel blockers and antidepressants .

Immunological Treatments

Pyrimidine derivatives are being explored for their role in immunology and immuno-oncology7-Bromothieno[3,2-d]pyrimidine could be a key precursor in synthesizing new compounds that modulate the immune system to fight against various diseases, including cancer .

Chronic Pain Management

Research into pyrimidine-based drugs has included the development of analgesics for chronic pain management7-Bromothieno[3,2-d]pyrimidine may serve as a starting point for creating novel analgesic drugs with improved efficacy and reduced side effects .

Diabetes Mellitus Treatment

The pyrimidine core is also significant in the synthesis of drugs for treating diabetes mellitus7-Bromothieno[3,2-d]pyrimidine could contribute to the development of new therapeutic agents that better manage blood sugar levels and offer alternative treatment options .

Safety And Hazards

The safety information for 7-Bromothieno[3,2-d]pyrimidine indicates that it should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

7-bromothieno[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2S/c7-4-2-10-5-1-8-3-9-6(4)5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDQOYFDDMSKPQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=N1)C(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40620827
Record name 7-Bromothieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromothieno[3,2-d]pyrimidine

CAS RN

21586-25-4
Record name 7-Bromothieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Thieno[3,2-d]pyrimidine (0.163 g, 1.20 mmol) was dissolved in acetic acid (3 mL). Sodium acetate (0.196 g, 2.39 mmol) was added while stirring, followed by bromine (0.38 g, 2.4 mmol). The reaction mixture was heated in a microwave reactor at 90° C. for 90 min. Solvent was removed by rotary evaporation, then under high vacuum. Purification by ISCO chromatography (0 to 10% methanol:DCM) afforded 0.152 g (59%) of the title compound as a yellow solid. 1H NMR (400 MHz, CDCl3): δ 9.36 (s, 1 H), 9.30 (s, 1 H), 8.05 (s, 1 H); MS (ESI): 214.97, 216.99 [M+H]+.
Quantity
0.163 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.196 g
Type
reactant
Reaction Step Two
Quantity
0.38 g
Type
reactant
Reaction Step Three
Yield
59%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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